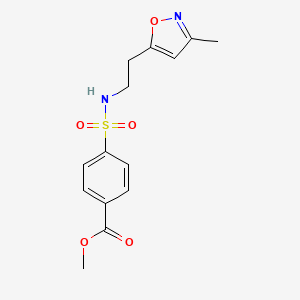

methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate” is a chemical compound. It is a derivative of sulfamethoxazole . Sulfamethoxazole is an antibiotic that is commonly used in combination with trimethoprim to treat a variety of bacterial infections. This compound seems to be a novel derivative, and it may have been synthesized for research purposes .

科学的研究の応用

Photochemical Decomposition : Sulfamethoxazole, a compound structurally similar to the one , is noted for its photolability in acidic aqueous solutions. This study identified the major products of its photochemical decomposition, highlighting the significance of understanding the environmental fate of such compounds (Wei Zhou & D. Moore, 1994).

Microbial Mediation in Transformation Processes : Research on sulfamethoxazole (SMX) has shown its transformation under denitrifying conditions, revealing the significance of microbial interactions in the environmental behavior of sulfonamide drugs (K. Nödler et al., 2012).

Corrosion Inhibition Properties : A study examining 1,3,4-oxadiazole derivatives for their corrosion inhibition abilities towards mild steel in acidic environments provides insights into the practical applications of similar compounds in industrial settings (P. Ammal et al., 2018).

Photochromic Properties in Polymers : Research into methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, including sulfamethoxazole, highlights the potential for these compounds in developing photoresponsive materials (E. Ortyl et al., 2002).

Chemical Interactions and Transformations : A study examining the interaction of various benzoates with sulfur tetrafluoride provides insights into the chemical behavior and potential reactions of similar compounds (I. I. Gaidarzhy et al., 2020).

Anticonvulsant Activities : The synthesis and evaluation of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives for their anticonvulsant activities in mice suggest therapeutic applications for similar compounds (H. Uno et al., 1979).

Sulfonamide Metal Complexes as Antimicrobial Agents : A study on the synthesis and characterization of sulfonamide metal complexes, including 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide, highlights their potential as antimicrobial agents and their applications in pharmaceutical chemistry (M. Pervaiz et al., 2020).

Electrochemical Mineralization : The electrochemical mineralization of sulfamethoxazole, involving the transformation of the isoxazole molecule into various products, offers insights into advanced water treatment technologies (Hui Lin et al., 2013).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound likely interacts with its targets by forming a stable complex, thereby inhibiting the function of the target enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and reproduction .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . By inhibiting the dihydropteroate synthase enzyme, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect is a disruption in the production of essential bacterial proteins, leading to inhibited growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of the compound’s action is the inhibition of folic acid synthesis, leading to a disruption in bacterial protein production . The cellular effect is the inhibition of bacterial growth and reproduction .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of metals can enhance the antimicrobial properties of sulfonamides . .

特性

IUPAC Name |

methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-10-9-12(21-16-10)7-8-15-22(18,19)13-5-3-11(4-6-13)14(17)20-2/h3-6,9,15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBHAZNJVKBACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2904410.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)

![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2904416.png)

![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)

![4-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2904421.png)